2-(Propan-2-yl)-1,3-benzoxazol-5-amine
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Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or significance in the scientific, medical, or industrial fields would also be discussed.
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds, would also be discussed.Scientific Research Applications
Structural Analysis and Synthesis
The compound has been explored in terms of its synthesis and structural analysis. For instance, a study described the synthesis of novel coordination compounds and analyzed their structure using X-ray diffraction, highlighting the versatility of benzoxazole derivatives in forming complexes with metals such as cobalt and nickel. This underscores the compound's potential in material science and coordination chemistry (Téllez et al., 2013).
Chemical Reactivity and Modifications
Benzoxazole derivatives have been shown to possess unique regioselectivity in chemical reactions, acting as a removable activating and directing group in the alkylation of C(sp3)-H bonds. This property has been utilized in the synthesis of various organic compounds, demonstrating the compound's utility in organic synthesis and potential pharmaceutical applications (Lahm & Opatz, 2014).
Anticancer Potential
Research on benzoxazole derivatives has also explored their cytotoxic activity against human cancer cell lines. This suggests the potential of these compounds in the development of anticancer agents, showcasing the compound's relevance in medicinal chemistry and oncology (Murty et al., 2011).
Material Science Applications
The compound and its derivatives have been applied in the modification of polymers to enhance their properties. For example, poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including benzoxazole derivatives, to increase their swelling degree and thermal stability, indicating potential applications in material science and engineering (Aly & El-Mohdy, 2015).
Antimicrobial and Antibacterial Properties
Several studies have synthesized benzoxazole derivatives and evaluated their antimicrobial and antibacterial activities. These studies reveal that some derivatives exhibit moderate to good activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Mohammed & Dahham, 2018).
Safety And Hazards
This would involve discussing the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This could include its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions involving the compound. This could include potential applications, unanswered questions about its properties or behavior, or new methods of synthesis.
properties
IUPAC Name |
2-propan-2-yl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDNWDYUJHLHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640798 |
Source
|
Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |
CAS RN |
1016776-39-8 |
Source
|
Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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